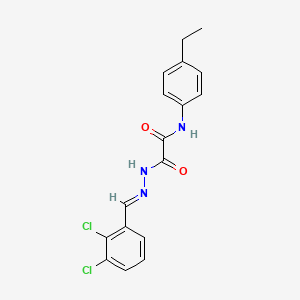![molecular formula C32H22N4O8 B11557453 N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]](/img/structure/B11557453.png)
N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE is a complex organic compound characterized by the presence of multiple nitrophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-nitrophenol with phenylboronic acid to form 4-(4-nitrophenoxy)phenylboronic acid . This intermediate can then undergo further reactions to introduce the benzamido and phenyl groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key factors include maintaining inert atmospheres and controlling temperature and pressure to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), hydrazine (N2H4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the benzamido groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenoxy)phenylboronic acid: Shares the nitrophenoxy group and is used in similar synthetic applications.
4-(4-Nitrophenoxy)phenyl)methanol: Another related compound with similar functional groups.
Uniqueness
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE is unique due to its combination of multiple nitrophenoxy and benzamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C32H22N4O8 |
|---|---|
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
4-(4-nitrophenoxy)-N-[3-[[4-(4-nitrophenoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C32H22N4O8/c37-31(21-4-12-27(13-5-21)43-29-16-8-25(9-17-29)35(39)40)33-23-2-1-3-24(20-23)34-32(38)22-6-14-28(15-7-22)44-30-18-10-26(11-19-30)36(41)42/h1-20H,(H,33,37)(H,34,38) |
Clé InChI |
BJALHBSELHNUGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11557370.png)
![9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B11557378.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11557381.png)
![2-(4-methoxyanilino)-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11557382.png)

![2-[(3-Bromophenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11557403.png)
![3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11557417.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11557436.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11557442.png)
![2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-bromo-4-nitrophenol](/img/structure/B11557446.png)
![4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11557459.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11557467.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11557471.png)
![(2Z,5E)-5-(4-chloro-3-nitrobenzylidene)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11557486.png)
